3-Methylchrysene

Catalog No.
S563840
CAS No.
3351-31-3
M.F
C19H14
M. Wt
242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylchrysene

CAS Number

3351-31-3

Product Name

3-Methylchrysene

IUPAC Name

3-methylchrysene

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C19H14/c1-13-6-7-15-9-10-17-16-5-3-2-4-14(16)8-11-18(17)19(15)12-13/h2-12H,1H3

InChI Key

JLIHUJWAXSZIHS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43

Synonyms

3-Methylchrysene; NSC 135887;

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43

The exact mass of the compound 3-Methylchrysene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135887. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. It belongs to the ontological category of carbopolycyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylchrysene (CAS 3351-31-3) is a highly purified alkylated polycyclic aromatic hydrocarbon (PAH) utilized primarily as a certified reference material and analytical standard in environmental forensics, petroleomics, and toxicological assays[1]. As an isomer-specific standard, it enables the precise calibration of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS/MS) systems required for quantifying trace-level alkyl-PAHs in complex matrices such as crude oil, marine sediments, and biological tissues . Procurement of the exact 3-methyl isomer is critical for laboratories conducting aryl hydrocarbon receptor (AhR) potency balances, evaluating crude oil thermal maturity indices, and performing controlled cyp1a-induction metabolic studies where isomer-specific behavior dictates analytical accuracy and regulatory compliance [1].

Substituting 3-Methylchrysene with the unsubstituted parent compound (chrysene) or unresolved methylchrysene mixtures fundamentally compromises both analytical resolution and toxicological modeling. In petroleomics, the specific ratio of 3-methylchrysene to other isomers (such as 1-methylchrysene) serves as a distinct thermal maturity indicator (MCHR); using a generic chrysene standard eliminates this diagnostic capability and obscures reservoir maturity data [1]. In toxicological workflows, substituting with the 5-methylchrysene isomer introduces extreme carcinogenicity and alters phase I metabolite production, confounding studies aimed at isolating cyp1a-induction from direct mortality [2]. Consequently, precise quantification and reproducible metabolic assays demand the isomerically pure 3-methylchrysene standard to prevent co-elution errors and mechanistic misattributions.

Isomer-Specific Chromatographic Resolution in Trace-Level Environmental Analysis

In advanced trace-level environmental water analysis using online SPE-LC-APPI-MS/MS, pure 3-methylchrysene is required to establish exact retention times and validate isomer separation. Studies demonstrate that while standard GC-MS can struggle with the co-elution of certain alkylated PAHs, optimized LC-MS/MS methods achieve complete baseline resolution between 3-methylchrysene and closely related isomers like 6-methylchrysene . Utilizing the isomerically pure standard allows analytical laboratories to confirm this complete resolution, whereas relying on crude PAH mixtures results in overlapping signals that prevent accurate quantification of individual methylchrysene burdens in complex matrices.

Evidence DimensionChromatographic peak resolution in LC-APPI-MS/MS
Target Compound DataIsomerically pure 3-Methylchrysene (enables complete baseline resolution confirmation)
Comparator Or BaselineUnresolved methylchrysene mixtures (results in overlapping signals and quantification errors)
Quantified DifferenceComplete baseline resolution vs. co-elution
ConditionsOnline SPE-LC-APPI-MS/MS analysis of environmental waters

Ensures accurate calibration of LC-MS/MS equipment for regulatory and environmental monitoring where isomer-specific quantification is mandatory.

Differentiated Toxicological Profile for Co-Exposure Metabolic Assays

3-Methylchrysene offers a highly specific toxicological profile characterized by its ability to induce the metabolic enzyme cytochrome P450 1A (cyp1a) without inducing severe direct toxicity, making it an ideal model compound for co-exposure studies. In comparative aquatic toxicity models, passive dosing of 3-methylchrysene (yielding tissue concentrations of ~0.15 μg/g ww) led to elevated cyp1a expression but no direct morphological toxicity [1]. In contrast, the 5-methylchrysene isomer is a notoriously potent carcinogen that triggers fundamentally different phase I metabolite profiles and severe toxicity. Procuring 3-methylchrysene allows researchers to isolate metabolic enhancement effects—such as increasing phenanthrene toxicity by 5-fold during co-exposure—without the confounding mortality associated with 5-methylchrysene.

Evidence DimensionDirect toxicity and cyp1a induction suitability
Target Compound Data3-Methylchrysene (Induces cyp1a with no direct morphological toxicity at ~0.15 μg/g ww tissue concentration)
Comparator Or Baseline5-Methylchrysene (Potent carcinogen causing severe direct toxicity and confounding mortality)
Quantified DifferenceIsolated metabolic enhancement (5-fold increase in co-contaminant toxicity) without baseline mortality
ConditionsIn vivo passive dosing in early life stage Atlantic haddock models

Allows toxicologists to safely and accurately model metabolic interactions in PAH mixtures without the extreme handling risks and confounding mortality of the 5-methyl isomer.

Diagnostic Utility in Petroleomic Thermal Maturity Indices

In crude oil characterization and source rock extract analysis, the specific abundance of 3-methylchrysene is a critical variable for calculating thermal maturity indices (MCHR). Analytical studies of Niger Delta basin crude oils reveal that 3-methylchrysene predominates over other isomers in mature oils, and its ratio relative to 1-methylchrysene and 2-methylchrysene provides a highly sensitive maturity-dependent parameter[1]. The unsubstituted parent compound, chrysene, cannot provide this level of diagnostic granularity. Consequently, the pure 3-methylchrysene standard is indispensable for calibrating the GC-MS response factors needed to accurately compute these maturity ratios.

Evidence DimensionDiagnostic utility for thermal maturity (MCHR index)
Target Compound Data3-Methylchrysene (Provides specific isomer ratios, e.g., 3-MC/1-MC, to define oil window maturity)
Comparator Or BaselineUnsubstituted Chrysene (Lacks alkyl groups, providing only bulk PAH data without maturity resolution)
Quantified DifferenceEnables precise thermal maturity grouping vs. generic source identification
ConditionsGC-MS characterization of crude oils and source rock extracts

Provides petrochemical analysts with the exact reference material needed to calculate critical thermal maturity biomarkers for reservoir characterization.

Environmental Forensics and Water Quality Monitoring

Used as a certified analytical standard to calibrate LC-MS/MS and GC-MS systems for the trace-level detection of alkylated PAHs in marine and freshwater environments, ensuring complete isomer resolution and regulatory compliance.

Petroleomic Source Rock Characterization

Employed as a reference material to determine the response factors of methylchrysene isomers, enabling the calculation of the MCHR thermal maturity index in crude oil exploration and reservoir analysis [1].

Controlled Toxicological Co-Exposure Assays

Utilized as a specific cyp1a inducer in aquatic toxicity models to study the metabolic enhancement of co-occurring pollutants (like phenanthrene) without introducing the confounding acute toxicity associated with more potent carcinogenic isomers like 5-methylchrysene [2].

AhR Potency Balance Analysis

Applied in effect-directed analysis of biological tissues to quantify the specific contribution of 3-methylchrysene to the overall aryl hydrocarbon receptor (AhR) mediated toxicity of complex environmental mixtures [3].

XLogP3

6.4

UNII

A1D0DVO36T

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H371 (24%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (76%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

3351-31-3

Wikipedia

3-Methylchrysene

Dates

Last modified: 08-15-2023

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